molecular formula C12H10O2 B8442644 3-[3-(3-Hydroxyprop-1-ynyl)phenyl]prop-2-yn-1-ol

3-[3-(3-Hydroxyprop-1-ynyl)phenyl]prop-2-yn-1-ol

Cat. No.: B8442644
M. Wt: 186.21 g/mol
InChI Key: DMHBOGPVROQXSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(3-Hydroxyprop-1-ynyl)phenyl]prop-2-yn-1-ol is a useful research compound. Its molecular formula is C12H10O2 and its molecular weight is 186.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

IUPAC Name

3-[3-(3-hydroxyprop-1-ynyl)phenyl]prop-2-yn-1-ol

InChI

InChI=1S/C12H10O2/c13-8-2-6-11-4-1-5-12(10-11)7-3-9-14/h1,4-5,10,13-14H,8-9H2

InChI Key

DMHBOGPVROQXSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C#CCO)C#CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1,3-dibromobenzene (0.6 ml, 5.0 mmol) in n-propylamine (15 ml) is admixed successively with Pd(Ph3P)4 (116 mg, 2%), CuI (28 mg, 3%) and propargyl alcohol (0.9 ml, 15 mmol) and stirred at RT for 20 h. More Pd(Ph3P)4 (58 mg, 1%), CuI (14 mg, 1.5%) and propargyl alcohol (0.45 ml, 7.5 mmol) are then added, and the mixture is stirred at reflux for a further 6.5 h. After cooling, the reaction mixture is filtered off with suction over kieselguhr, and the filter cake is washed with ethyl acetate (20 ml). The organic phase is concentrated under reduced pressure. Further purification is carried out by chromatography [Tol/Ac (8:2)] over a silica gel column. This gives the title compound (0.6 g) as a colorless oil. TLC, silica gel (glass plates), [toluene/acetone (8:2)], Rf=0.22.
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
116 mg
Type
catalyst
Reaction Step Four
Name
CuI
Quantity
28 mg
Type
catalyst
Reaction Step Five
Quantity
0.45 mL
Type
reactant
Reaction Step Six
Quantity
58 mg
Type
catalyst
Reaction Step Six
Name
CuI
Quantity
14 mg
Type
catalyst
Reaction Step Six

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